molecular formula C8H10F3N3 B3029287 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 611240-70-1

8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No. B3029287
CAS RN: 611240-70-1
M. Wt: 205.18
InChI Key: YXTNVGKBVBENMV-UHFFFAOYSA-N
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Description

The compound 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical entity that belongs to the class of imidazopyrazines. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related trifluoromethylated pyrazine derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the Philips condensation is a method used to synthesize 2-substituted-8-methyl-3,6-dihydroimidazo[4,5-c]pyrazolo[3,4-e]pyridazine compounds, which share a similar core structure to the compound of interest . Additionally, trifluoromethyl group substituted pyrazole derivatives have been prepared from hydrazines and 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-ones, which suggests that similar methods could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of trifluoromethylated pyrazines is characterized by the presence of a trifluoromethyl group, which is known to influence the electronic properties of the molecule. The presence of this group in the compound of interest would likely affect its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Trifluoromethylated compounds are known to undergo various chemical reactions. For example, trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles can be synthesized through divergent reactions with hydrazines . This indicates that the compound of interest may also participate in similar reactions, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are significantly influenced by the trifluoromethyl group. For instance, the introduction of this group can enhance the lipophilicity of a molecule, which may affect its pharmacokinetic properties. Moreover, the unique reactivity of trifluoromethylated pyrazolo[1,5-a]pyrimidine has been exploited for the synthesis of novel fluorescent molecules, suggesting that this compound may also exhibit interesting optical properties .

Scientific Research Applications

Hydrogen Bonding in Crystal Structures

Research by Wang et al. (2014) examines the role of hydrogen bonds and weak intermolecular interactions in crystal structures formed with N-containing heterocycles. Their study highlights the significance of hydrogen bonding in assembling molecules into larger architectures, specifically the role of N–H⋯O, O–H⋯O hydrogen bonds, and C–H⋯F interactions in novel crystal formations (Wang et al., 2014).

Synthesis and Optimization

Teng Da-wei (2012) focused on the synthesis of 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, exploring the effects of different solvents and bases on the cyclization reaction to optimize reaction conditions (Teng Da-wei, 2012).

Novel Fluorescent Molecules

The study by Wu et al. (2006) revealed the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine as a novel fluorescent molecule. This research has implications for the development of new fluorophores with potential applications in various scientific fields (Wu et al., 2006).

Applications in Medicinal Chemistry

Lam et al. (2022) explored the potential applications of pyrazoles, including fluorinated fused-ring pyrazoles, in the agrochemical and medicinal chemistry industries. Their research contributes to the understanding of the medicinal properties of these compounds (Lam et al., 2022).

Development of Industrial Processes

Baenziger et al. (2017) developed an industrial process for the preparation of 3-aminoimidazo[1,2-a]pyrazines, demonstrating the practical applications and scalability of synthesizing such compounds (Baenziger et al., 2017).

pKa Determination and pH Measurement

Jones et al. (1996) conducted a study on the determination of pKa values of acidic and basic trifluoromethyl heterocycles using 19F NMR spectroscopy. This research is crucial for understanding the chemical properties of these compounds and their potential use in measuring pH in biological media (Jones et al., 1996).

Regioselective Synthesis

The research by Sano and Hara (2010) focused on the regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives, highlighting the specificity and selectivity in the synthesis of such compounds (Sano & Hara, 2010).

Safety and Hazards

The safety data sheet for a related compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

8-methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3/c1-5-7-13-6(8(9,10)11)4-14(7)3-2-12-5/h4-5,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTNVGKBVBENMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NC(=CN2CCN1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670368
Record name 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

611240-70-1
Record name 5,6,7,8-Tetrahydro-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611240-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 2
8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 3
8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 4
8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 5
8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 6
8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

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